2-(2,6-dichlorophenyl)-3-nitro-2H-chromene
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Overview
Description
2-(2,6-dichlorophenyl)-3-nitro-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a dichlorophenyl group and a nitro group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-3-nitro-2H-chromene typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2,6-dichlorophenyl)-3-nitro-2H-chromene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The dichlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-dichlorophenyl)-3-nitro-2H-chromen-4-one
- 2-(2,6-dichlorophenyl)-3-nitro-2H-chromen-4-ol
- 2-(2,6-dichlorophenyl)-3-nitro-2H-chromen-4-amine
Uniqueness
2-(2,6-dichlorophenyl)-3-nitro-2H-chromene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties
Properties
Molecular Formula |
C15H9Cl2NO3 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-3-nitro-2H-chromene |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-5-3-6-11(17)14(10)15-12(18(19)20)8-9-4-1-2-7-13(9)21-15/h1-8,15H |
InChI Key |
MIRORQFYACSDKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(O2)C3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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